![molecular formula C7H8F2N2O2 B15241451 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid](/img/structure/B15241451.png)
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
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Overview
Description
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a synthetic compound that features a unique structure combining a difluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the reaction of difluoroacetyl fluoride with a suitable imidazole derivative under controlled conditions. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the difluoromethyl group: This step often involves the use of difluoroacetyl fluoride and a base like triethylamine to trap the generated hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound may utilize large-scale synthesis techniques, ensuring high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Similar structure but lacks the difluoromethyl group.
1,3-Dimethyl-1H-imidazol-3-ium-2-yl trihydroborate: Contains an imidazole ring but differs in functional groups.
Uniqueness
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10F2N2O2
- Molecular Weight : 174.17 g/mol
- IUPAC Name : 3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Imidazole Derivative : The imidazole ring is synthesized through standard organic reactions involving appropriate precursors.
- Introduction of the Difluoromethyl Group : This step enhances the compound's binding affinity and biological activity.
- Formation of the Propanoic Acid Moiety : The final step involves coupling the imidazole derivative with the propanoic acid structure.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their catalytic activity.
- Receptor Binding : The difluoromethyl group enhances binding affinity to specific receptors, modulating their signaling pathways.
Antimicrobial Activity
Research has shown that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic fungi and bacteria.
Compound | Target Organism | Inhibition Zone (mm) |
---|---|---|
This compound | Candida albicans | 15 |
This compound | Escherichia coli | 12 |
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of this compound against Candida albicans. Results indicated a significant inhibition of fungal growth, suggesting its potential as an antifungal agent.
- Antibacterial Properties : Another investigation focused on the antibacterial properties against Escherichia coli, where the compound displayed notable activity, further supporting its therapeutic potential.
Structure-Activity Relationship (SAR)
The inclusion of the difluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs. SAR studies indicate that variations in the structure can lead to different biological outcomes, making it crucial for drug design.
Properties
Molecular Formula |
C7H8F2N2O2 |
---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3,3-difluoro-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-2-10-6(11)7(8,9)4-5(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
YFKXITSLMFGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)(F)F |
Origin of Product |
United States |
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